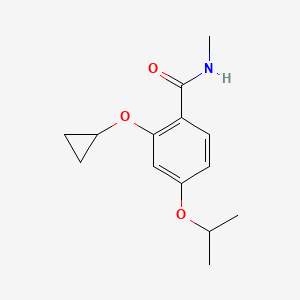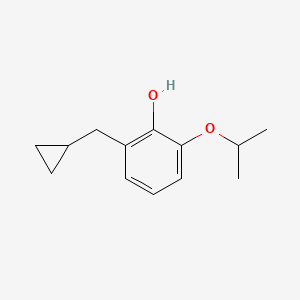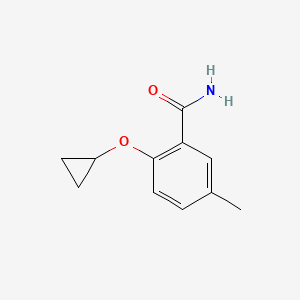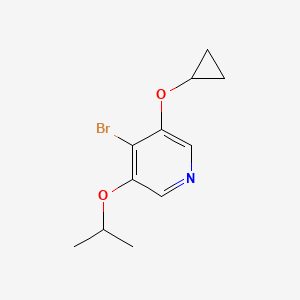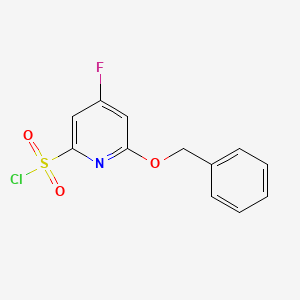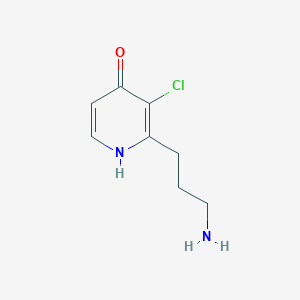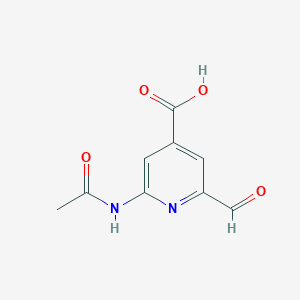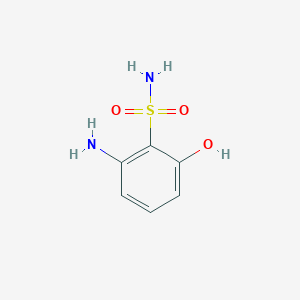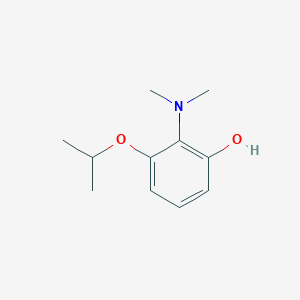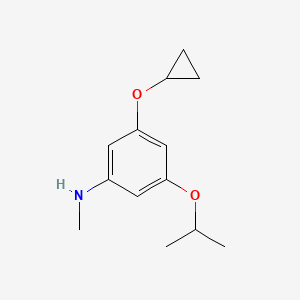
3-Cyclopropoxy-5-isopropoxy-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-5-isopropoxy-N-methylaniline is an organic compound with the molecular formula C13H19NO It is a derivative of aniline, featuring cyclopropoxy and isopropoxy substituents on the benzene ring, along with a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-isopropoxy-N-methylaniline typically involves the following steps:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The amine group is alkylated with cyclopropyl and isopropyl halides under basic conditions to introduce the cyclopropoxy and isopropoxy groups.
Methylation: Finally, the nitrogen atom is methylated using methyl iodide in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-isopropoxy-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the benzene ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives. Substitution reactions can introduce halogens or other functional groups onto the benzene ring.
Scientific Research Applications
3-Cyclopropoxy-5-isopropoxy-N-methylaniline has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-isopropoxy-N-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-5-fluoro-N-methylaniline: This compound features a fluorine atom instead of an isopropoxy group.
3-Cyclopropoxy-5-chloro-N-methylaniline: This compound has a chlorine atom in place of the isopropoxy group.
3-Cyclopropoxy-5-bromo-N-methylaniline: This compound contains a bromine atom instead of the isopropoxy group.
Uniqueness
3-Cyclopropoxy-5-isopropoxy-N-methylaniline is unique due to the presence of both cyclopropoxy and isopropoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these substituents may confer distinct properties compared to similar compounds with different substituents.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
3-cyclopropyloxy-N-methyl-5-propan-2-yloxyaniline |
InChI |
InChI=1S/C13H19NO2/c1-9(2)15-12-6-10(14-3)7-13(8-12)16-11-4-5-11/h6-9,11,14H,4-5H2,1-3H3 |
InChI Key |
SIDLNWAIUDJODW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)OC2CC2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



